3-Tert-butyl-4-hydroxyphenyl hexanoate
Description
3-Tert-butyl-4-hydroxyphenyl hexanoate is a phenolic ester characterized by a hexanoate chain esterified to a hydroxyphenyl group substituted with a tert-butyl moiety at the 3-position. The tert-butyl group enhances steric hindrance and lipophilicity, while the hydroxyphenyl group may confer antioxidant properties, common in phenolic derivatives. This compound’s hexanoate chain aligns it with other esters studied for volatility, solubility, and biological interactions .
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxyphenyl) hexanoate |
InChI |
InChI=1S/C16H24O3/c1-5-6-7-8-15(18)19-12-9-10-14(17)13(11-12)16(2,3)4/h9-11,17H,5-8H2,1-4H3 |
InChI Key |
XJRSHNYJWRNPFB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C |
Canonical SMILES |
CCCCCC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
Key hexanoate esters with varying substituents are compared below:
| Compound | Substituent/R-Group | Key Functional Features |
|---|---|---|
| 3-Tert-butyl-4-hydroxyphenyl hexanoate | 3-Tert-butyl-4-hydroxyphenyl | Phenolic antioxidant potential; high lipophilicity |
| Ethyl hexanoate | Ethyl | Volatile flavor compound; low molecular weight |
| (Z)-3-Hexenyl hexanoate | (Z)-3-Hexenyl | Insect attractant; green-leaf volatile |
| Furfuryl hexanoate | Furfuryl | Flavor marker in liquors; heterocyclic aroma |
| Copper(II) hexanoate | Copper(II) carboxylate | Antifungal activity; metal coordination |
Physicochemical Properties
- Solubility: Linear-chain esters (e.g., ethyl hexanoate) exhibit higher aqueous solubility due to lower molecular weight and simpler structures.
- Volatility: Ethyl and (Z)-3-hexenyl hexanoates are highly volatile, critical for aroma release. The target compound’s phenolic and bulky substituents likely reduce volatility, favoring applications in non-evaporative systems.
- Stability: The hydroxyphenyl group may confer radical-scavenging ability, enhancing oxidative stability compared to non-phenolic esters .
Data Table: Comparative Analysis of Hexanoate Esters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
